7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-(3-Chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative with a complex substitution pattern. Its structure includes a 3-chlorobenzyl group at position 7, a 4-ethylpiperazinylmethyl moiety at position 8, and methyl groups at positions 1 and 3 of the purine core. Its design likely aims to balance lipophilicity (via the 3-chlorobenzyl group) and receptor-binding affinity (via the piperazine substituent) .
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-4-26-8-10-27(11-9-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-6-5-7-16(22)12-15/h5-7,12H,4,8-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSVTZUPCMZENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has gained attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure which includes a chlorobenzyl group and an ethylpiperazine moiety, contributing to its diverse biological activities.
- Molecular Formula : C19H23ClN6O2
- Molecular Weight : 402.88 g/mol
- CAS Number : 851940-04-0
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits potential as an antidepressant , anxiolytic , and analgesic agent. The presence of the ethylpiperazine group is significant for its interaction with serotonin and dopamine receptors, which are critical in mood regulation.
Antidepressant Activity
Research indicates that compounds similar to 7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibit antidepressant properties. For instance, studies involving animal models have demonstrated that these compounds can significantly reduce depressive behaviors in tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) .
Anxiolytic Effects
In addition to antidepressant effects, this compound has shown promise as an anxiolytic. It modulates neurotransmitter levels, particularly enhancing serotonergic and dopaminergic transmission, which are crucial in anxiety regulation .
Analgesic Properties
The analgesic potential of this compound has also been explored. It appears to inhibit pain pathways through modulation of neurotransmitter release and receptor activity .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structural components of 7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione play a crucial role in its biological activity. The chlorobenzyl group is believed to enhance receptor binding affinity while the piperazine moiety contributes to improved pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Structural and Functional Analysis
Role of the Chlorobenzyl Substituent
- Meta-substitution often enhances metabolic stability compared to para-substituted analogs .
- Electronic Effects : The electron-withdrawing chlorine atom increases the compound’s polarity, which may influence solubility and membrane permeability .
Piperazine Modifications
- 4-Ethylpiperazinylmethyl : The ethyl group in the target compound likely enhances lipophilicity compared to phenyl or methoxyphenyl groups in and . This modification could improve blood-brain barrier penetration, making the compound relevant for CNS targets .
- Comparison to 4-Phenylpiperazine Analogs: Phenylpiperazine derivatives (e.g., ) are associated with adenosine A2A receptor antagonism, but the ethyl group in the target compound may shift selectivity toward other GPCRs (e.g., dopamine D3 receptors) .
Methyl Groups at Positions 1 and 3
- The 1,3-dimethyl configuration is conserved across all analogs, suggesting its importance in stabilizing the purine core and preventing enzymatic degradation (e.g., via xanthine oxidase) .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from related structures:
- Adenosine Receptor Affinity: The 8-piperazinylmethyl substitution is a hallmark of adenosine receptor ligands. The ethyl group may reduce affinity compared to phenylpiperazine analogs but improve selectivity .
- Phosphodiesterase (PDE) Inhibition: Purine-2,6-diones are known PDE inhibitors. The 3-chlorobenzyl group could enhance PDE4/5 inhibition compared to aliphatic chains (e.g., ) due to aromatic stacking interactions .
- Metabolic Stability : The meta-chloro substitution and ethylpiperazine may confer resistance to CYP450-mediated oxidation, extending half-life compared to ortho-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
